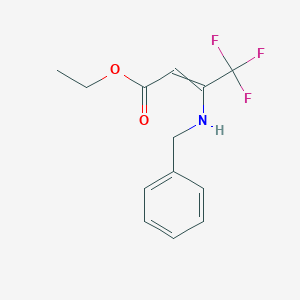

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester

Description

Propriétés

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHULWMFABYDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60772453 | |

| Record name | Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150892-04-9 | |

| Record name | Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester typically involves the reaction of benzylamine with 4,4,4-trifluoro-2-butenoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can be utilized to develop antiviral agents. For instance, modifications to the benzylamino group have shown promise in enhancing activity against viral pathogens. Studies demonstrate that certain derivatives exhibit improved binding affinity to viral proteins, suggesting potential for further development into therapeutic agents.

Agrochemical Applications

The compound is also utilized in the agrochemical sector as an intermediate for synthesizing herbicides and pesticides. Its trifluoromethyl group contributes to the biological activity of these compounds.

Case Study: Development of Herbicides

A study highlighted the use of 3-benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester in creating novel herbicides that target specific weed species without affecting crops. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their absorption and effectiveness in plant systems.

Material Science

In material science, this compound is explored for its potential applications in creating fluorinated polymers. The presence of trifluoromethyl groups can impart unique properties such as increased thermal stability and chemical resistance.

Case Study: Synthesis of Fluorinated Polymers

Research has shown that incorporating 3-benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester into polymer matrices can enhance their performance under extreme conditions. These polymers are suitable for applications in aerospace and automotive industries where durability is critical.

Mécanisme D'action

The mechanism of action of 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations:

- Substituent Effects: The benzylamino group in the target compound increases steric bulk and lipophilicity compared to the phenylamino analog (C₆H₅NH- vs. C₆H₅CH₂NH-). This difference may enhance membrane permeability in drug delivery applications .

- Fluorine Impact : The trifluoromethyl group in all three trifluoro-containing analogs confers resistance to oxidative degradation and metabolic clearance, a hallmark of fluorinated pharmaceuticals .

- Reactivity : Brominated analogs (e.g., 4e–h) lack fluorine but exhibit higher electrophilicity at the β-position, making them suitable for Suzuki-Miyaura couplings .

Physicochemical and Application Differences

- Solubility: The benzylamino group’s hydrophobicity reduces aqueous solubility compared to the phenylamino variant. This property may limit formulations but improve bioavailability in lipid-rich environments.

- Biological Activity: Fluorinated esters are often explored as protease inhibitors or anti-inflammatory agents. The benzylamino group’s H-bonding capacity could enhance target binding compared to non-amino analogs like Ethyl 4,4,4-trifluorocrotonate .

- Electrochemical Behavior: While propionic acid ethyl esters are studied in electrolytes (e.g., for lithium-ion batteries), the target compound’s trifluoromethyl and amino groups would likely alter redox stability .

Activité Biologique

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester (CAS No. 150892-04-9) is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a trifluoromethyl group and an amino moiety, suggests significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHFNO

- Molecular Weight: 273.25 g/mol

- CAS Number: 150892-04-9

The biological activity of 3-benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester is primarily attributed to its interaction with specific biomolecules. It may modulate enzyme activity or receptor function through binding interactions. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to 3-benzylamino derivatives exhibit antimicrobial properties. For instance, studies on related carboxylic acid derivatives have shown effectiveness against various bacterial strains and fungi . The specific activity of 3-benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester in this regard remains to be fully elucidated.

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor cell proliferation. For example, benzylamine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines . Further studies are required to assess the specific effects of 3-benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester on different cancer types.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

| Activity Type | Compound/Study Reference | Observed Effects |

|---|---|---|

| Antimicrobial | Benzylamine Derivatives | Effective against various pathogens |

| Anticancer | Benzylamine Derivatives | Cytotoxic effects on cancer cell lines |

| Larvicidal | Related Compounds | Significant larvicidal activity |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester to maximize yield?

Answer:

The synthesis typically involves coupling a benzylamine derivative with a trifluorobut-2-enoic acid ethyl ester precursor. Key parameters include:

- Temperature : Heating at 115–120°C to promote amide bond formation, as demonstrated in analogous ester-amine coupling reactions .

- Catalyst : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) with diisopropylethylamine (DIPEA) to enhance reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .

- Purification : Column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) resolves byproducts .

Methodological optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify yield-maximizing conditions .

Basic: Which spectroscopic techniques are most effective for characterizing 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the benzylamino group (δ 7.2–7.4 ppm aromatic protons) and ester moiety (δ 4.1–4.3 ppm for CH₂CH₃). Trifluoromethyl (CF₃) groups appear as distinct ¹⁹F signals at δ -60 to -70 ppm .

- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities and assign overlapping signals .

- IR Spectroscopy : Validate ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH stretching (3300–3500 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with fragmentation patterns aligning with the ester and benzylamino groups .

Advanced: How can discrepancies in NMR data for stereoisomers of this compound be resolved?

Answer:

Stereochemical inconsistencies arise due to the compound’s α,β-unsaturated ester structure. Methodological approaches include:

- NOESY/ROESY : Detect spatial proximity between the benzylamino group and CF₃ to infer E/Z configuration .

- Computational Modeling : Compare experimental ¹³C/¹⁹F chemical shifts with density functional theory (DFT)-predicted values for different stereoisomers .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configurations .

Advanced: How does the trifluoro substituent influence the compound’s hydrolytic stability under physiological conditions?

Answer:

The electron-withdrawing CF₃ group increases the ester’s electrophilicity, accelerating hydrolysis. To assess stability:

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Activation Energy Calculation : Perform Arrhenius analysis using kinetic data from elevated temperatures (40–60°C) to predict shelf life .

- Degradation Product Identification : LC-MS/MS to detect hydrolysis products (e.g., free acid or benzylamine derivatives) .

Advanced: What strategies address inconsistent biological activity data in different solvent systems?

Answer:

Solvent polarity and hydrogen-bonding capacity can alter the compound’s bioavailability. Mitigation strategies include:

- Solvent Screening : Test activity in DMSO, water/ethanol mixtures, and PBS to identify solvent-artifact-free conditions .

- Partition Coefficient (LogP) Measurement : Determine octanol/water distribution to correlate solubility with activity .

- Molecular Dynamics Simulations : Model solvent interactions to predict conformational changes affecting bioactivity .

Advanced: How can reaction mechanisms involving the benzylamino and trifluoro groups be elucidated?

Answer:

- Isotopic Labeling : Use ¹⁸O-labeled esters to track nucleophilic attack pathways during hydrolysis .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated benzylamino groups to identify rate-determining steps .

- In Situ FTIR : Monitor intermediate formation (e.g., enolate ions) during reactions involving the α,β-unsaturated ester .

Advanced: What methodologies resolve contradictions in thermal stability data during DSC analysis?

Answer:

- Controlled Heating Rates : Use DSC at 2–10°C/min to distinguish between melting points and decomposition events .

- TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., CO₂ from ester decomposition) to validate thermal transitions .

- Crystallinity Assessment : X-ray diffraction (XRD) to confirm polymorphic transitions affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.